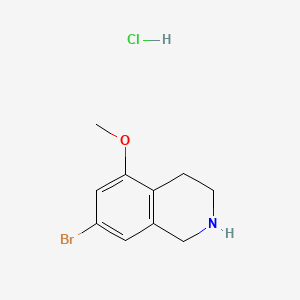

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.:

Cat. No.: VC18178135

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO |

|---|---|

| Molecular Weight | 278.57 g/mol |

| IUPAC Name | 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |

| Standard InChI Key | GBKPYRCKQNVSDD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC2=C1CCNC2)Br.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The free base form of the compound, 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, has the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol . As a hydrochloride salt, the formula adjusts to C₁₀H₁₃BrClNO, with a theoretical molecular weight of 278.57 g/mol, consistent with analogous THIQ hydrochloride derivatives. The IUPAC name for the free base is 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, while the hydrochloride form is designated as 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Structural Features

The compound’s core structure consists of a partially saturated isoquinoline ring system with bromine and methoxy substituents at positions 7 and 5, respectively (Figure 1). The tetrahydroisoquinoline scaffold introduces conformational flexibility compared to fully aromatic systems, influencing its electronic distribution and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for pharmacological applications.

Table 1: Key Physicochemical Properties

Synthesis and Chemical Reactivity

Synthetic Routes

The free base is typically synthesized via bromination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline. A common method involves using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled conditions to achieve regioselective bromination at position 7. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, followed by recrystallization for purification.

Example Synthesis Protocol:

-

Bromination:

-

Salt Formation:

-

Dissolve free base in diethyl ether, add HCl gas or concentrated HCl dropwise.

-

Filter precipitated hydrochloride salt and wash with cold ether.

-

Reactivity and Functionalization

The bromine atom at position 7 serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group at position 5 can undergo demethylation or serve as a directing group in electrophilic substitutions . The secondary amine in the THIQ ring enables N-alkylation or acylation, expanding its utility in derivatization.

Structural-Activity Relationship (SAR) Insights

Role of Substituents

-

Bromine (Position 7): Enhances lipophilicity and electrophilic reactivity, critical for DNA interaction in anticancer applications.

-

Methoxy (Position 5): Improves aqueous solubility and influences receptor binding kinetics .

-

Tetrahydro Ring: Reduces planarity compared to aromatic isoquinolines, potentially lowering toxicity.

Table 2: Comparative Bioactivity of THIQ Derivatives

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 7-Bromo-5-methoxy-THIQ (Free Base) | Not reported | Not reported |

| 8-Bromo-7-methyl-THIQ | 30–50 | >100 |

| 5-Bromo-8-methoxy-THIQ HCl | 45 | 28.5 |

Applications in Drug Discovery

Intermediate in Organic Synthesis

The compound serves as a versatile building block for synthesizing complex alkaloids and pharmaceuticals. Its bromine atom facilitates palladium-catalyzed cross-couplings, enabling the construction of biaryl systems prevalent in kinase inhibitors .

Probe for Neurochemical Studies

Radiolabeled analogs (e.g., with ⁷⁷Br) could be used to map serotonin receptor distribution in the brain, leveraging the methoxy group’s affinity for 5-HT receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume